Stereochemical Configuration: (2R,4S) trans Relationship Enables Distinct Enzyme Inhibition Profiles
The (2R,4S) absolute configuration of the target compound provides a trans-diaxial orientation of the amino and hydroxymethyl substituents on the pyrrolidine ring, which is the required stereochemical arrangement for constructing 2-(hydroxymethyl)pyrrolidine-based sphingosine kinase (SphK) inhibitors. In the structure-activity relationship (SAR) study by Li et al. (2021), the 2-(hydroxymethyl)pyrrolidine scaffold bearing a free 4-amino group was essential for dual SphK1/SphK2 inhibitory activity, with the most potent compound (22d) achieving SphK1 Ki = 0.679 μM and SphK2 Ki = 0.951 μM [1]. The (2R,4R) diastereomer (CAS 1279026-43-5) possesses a cis relationship between these substituents, which would alter the spatial presentation of pharmacophoric elements and is not documented as a precursor in this inhibitor series . The InChI Key of the target compound (JOOCDHCBMLBIIN-NWDGAFQWSA-N) uniquely encodes this (2R,4S) stereochemistry, differentiating it from the (2S,4R) enantiomer (CAS 1279200-06-4) and the (2R,4R) diastereomer [2].
| Evidence Dimension | Stereochemical configuration and documented use in bioactive scaffold synthesis |
|---|---|
| Target Compound Data | (2R,4S) trans configuration; InChI Key JOOCDHCBMLBIIN-NWDGAFQWSA-N; precursor to 2-(hydroxymethyl)pyrrolidine SphK inhibitors |
| Comparator Or Baseline | (2R,4R) diastereomer (CAS 1279026-43-5): cis configuration; InChI Key differs. (2S,4R) enantiomer (CAS 1279200-06-4): opposite absolute stereochemistry. |
| Quantified Difference | SphK inhibitor series: target (2R,4S) scaffold yields SphK1 Ki = 0.679 μM, SphK2 Ki = 0.951 μM for derivative 22d; comparator diastereomers not reported in this series. |
| Conditions | In vitro enzyme inhibition assay; recombinant SphK1 and SphK2; ATP concentration at Km; 2-(hydroxymethyl)pyrrolidine scaffold SAR study (Li et al., 2021) |
Why This Matters
Procurement of the correct (2R,4S) stereoisomer is mandatory for reproducing published inhibitor synthesis routes; the (2R,4R) diastereomer or (2S,4R) enantiomer will not provide the same spatial orientation of functional groups required for target engagement.
- [1] Li, H.; Sibley, C. D.; Kharel, Y.; Huang, T.; Brown, A. M.; Wonilowicz, L. G.; Bevan, D. R.; Lynch, K. R.; Santos, W. L. Lipophilic tail modifications of 2-(hydroxymethyl)pyrrolidine scaffold reveal dual sphingosine kinase 1 and 2 inhibitors. Bioorg. Med. Chem. 2021, 30, 115942. View Source
- [2] PubChem. Compound Summary: (2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem CID 45072552. InChI Key: JOOCDHCBMLBIIN-NWDGAFQWSA-N. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/45072552 (Accessed 2026-05-07). View Source
